molecular formula C22H30N8 B6458054 4-tert-butyl-2-cyclopropyl-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine CAS No. 2548996-57-0

4-tert-butyl-2-cyclopropyl-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6458054
CAS No.: 2548996-57-0
M. Wt: 406.5 g/mol
InChI Key: UBPLFXZGSMGAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is 4-tert-butyl-2-cyclopropyl-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine ( 2548996-57-0), a chemical compound with the molecular formula C22H30N8 and a molecular weight of 406.53 g/mol . It features a complex structure comprising a pyrimidine subunit and a 5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine group, linked by a piperazine ring . The compound is characterized by a calculated density of 1.35±0.1 g/cm³ and a topological polar surface area of 75.3 Ų . This product is intended for research purposes and pharmaceutical development. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N8/c1-14-15(2)25-21-23-13-24-30(21)20(14)29-10-8-28(9-11-29)18-12-17(22(3,4)5)26-19(27-18)16-6-7-16/h12-13,16H,6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPLFXZGSMGAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1C)N3CCN(CC3)C4=NC(=NC(=C4)C(C)(C)C)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-tert-butyl-2-cyclopropyl-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine is a complex organic molecule that integrates various functional groups, suggesting potential biological activities that warrant thorough investigation. This article examines its biological activity based on diverse research findings, including synthesis methods, mechanisms of action, and case studies.

Molecular Characteristics

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC23H34N6O2
Molecular Weight398.56 g/mol
CAS Number2549053-26-9

Structural Representation

The compound features a pyrimidine core with a tert-butyl and cyclopropyl substituent along with a triazole moiety attached via a piperazine linker. This unique structure suggests a variety of possible interactions within biological systems.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signaling cascades.
  • Receptor Interaction : It may interact with G-protein coupled receptors (GPCRs), influencing cellular responses.
  • Signaling Pathways Modulation : The compound could affect various signaling pathways, potentially impacting cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance:

  • A study involving triazole derivatives demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). Compounds bearing similar moieties showed IC50 values in the micromolar range, indicating promising anticancer activity .

Antimicrobial Properties

Research has also indicated that related compounds exhibit antimicrobial effects:

  • A series of compounds were synthesized and tested against various pathogenic bacteria. Notably, some derivatives displayed potent antibacterial activity with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

Comparative Analysis with Similar Compounds

To better understand the biological activity of This compound , it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityReference
5-(oxan-4-yl)-1,3,4-oxadiazole derivativeAnticancer and antimicrobial
Triazole-based compoundsCytotoxic against MCF-7 and Bel-7402
Piperazine-linked derivativesBroad-spectrum antimicrobial effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Triazolopyrimidine Derivatives
  • Compound 19 (): 2-Amino-5-cyclopropyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Core: Triazolopyrimidinone (vs. triazolopyrimidine in the target compound). Substituents: Cyclopropyl and 4-methylbenzyl groups (vs. tert-butyl, cyclopropyl, and piperazine-linked triazolopyrimidine). Implications: The ketone group in the core may reduce solubility compared to the target compound’s pyrimidine-piperazine linkage, which could enhance aqueous solubility .
Pyrazolopyrimidine Derivatives
  • Compound 3 () : (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine
    • Core : Pyrazolo[3,4-d]pyrimidine (vs. triazolopyrimidine in the target compound).
    • Substituents : Hydrazine and p-tolyl groups (vs. piperazine and dimethyltriazolopyrimidine).
    • Implications : The hydrazine group may confer redox activity, whereas the piperazine in the target compound could improve pharmacokinetics through basicity and solubility .

Substituent Analysis

Cyclopropyl Group
  • Present in both the target compound and Compound 19 () .
  • Role : Enhances metabolic stability by resisting oxidative degradation in cytochrome P450 enzymes.
Piperazine vs. Aryl/Alkyl Groups
  • The target compound’s piperazine linkage contrasts with the 4-methylbenzyl group in Compound 19 or the p-tolyl group in Compound 3 () .
  • Impact : Piperazine introduces a basic nitrogen, improving solubility and enabling salt formation, whereas aryl/alkyl groups favor lipophilicity and membrane permeability .
Tert-Butyl Group
  • Present in the target compound and 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-pyrazolo[3,4-d]pyrimidin-4(5H)-one () .

Structural and Electronic Comparisons

A summary table is provided below:

Compound Name / Source Core Structure Key Substituents Solubility Predictions Pharmacological Implications
Target Compound Pyrimidine-triazolopyrimidine tert-butyl, cyclopropyl, piperazine-linked Moderate (piperazine enhances) Potential kinase/GPCR modulation
Compound 19 () Triazolopyrimidinone Cyclopropyl, 4-methylbenzyl Low (ketone reduces) Possible CNS activity
Compound 3 () Pyrazolopyrimidine Hydrazine, p-tolyl Moderate Redox-active scaffold
Compound Pyrazolopyrimidinone tert-butyl, 4-fluoro-2-hydroxyphenyl Low (aryl groups dominate) Anticancer or anti-inflammatory

Implications of Substituent Electronegativity ()

  • The tert-butyl group (electron-donating) and piperazine (electron-rich via lone pairs) may alter the electron density of the pyrimidine core, influencing binding to targets like kinases.
  • In contrast, the 4-fluoro group in ’s compound (electron-withdrawing) could enhance hydrogen-bond acceptor capacity .

Preparation Methods

Cyclization of Amino Nitriles

Malononitrile and aromatic aldehydes undergo a three-component cyclization with esters to form cyclic amino nitriles. For example, reacting malononitrile (9) with methyl 3-oxo-3-phenylpropanoate (8) and 4-methylbenzaldehyde (10a) yields the intermediate 11a . Intramolecular cyclization of 11a with acetic anhydride produces 4H-pyranopyrimidine 12a , which is subsequently functionalized with propargyl bromide to introduce alkyne groups.

Triazole Ring Formation

The triazole ring is constructed via Huisgen azide-alkyne cycloaddition. For instance, treating propargylated intermediates (13a-y) with sodium azide and copper(I) catalyst in the presence of D-glucose forms triazole-linked derivatives (15a-y) . This method achieves yields of 65–89% for analogous structures.

Preparation of the Pyrimidine Core

The pyrimidine core with tert-butyl and cyclopropyl substituents is synthesized through regioselective substitutions.

tert-Butyl Group Introduction

The tert-butyl group is introduced early to leverage its steric bulk for directing subsequent reactions. A common method involves alkylation of 2-chloropyrimidine with tert-butyl magnesium bromide under Grignard conditions, achieving >80% yield for similar substrates.

Cyclopropane Functionalization

Cyclopropyl groups are appended via nucleophilic aromatic substitution. For example, 4-tert-butyl-2,6-dichloropyrimidine reacts with cyclopropylamine in dimethylacetamide at 120°C to yield 2-cyclopropyl-4-tert-butyl-6-chloropyrimidine. This step typically requires palladium catalysts for enhanced efficiency.

Piperazine Coupling Strategies

The piperazine linker connects the triazolo-pyrimidine and pyrimidine cores through nucleophilic substitution or metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution

Chloropyrimidine intermediates react with piperazine derivatives in refluxing ethanol. For instance, 2-cyclopropyl-4-tert-butyl-6-chloropyrimidine couples with 1-(5,6-dimethyl-triazolo[1,5-a]pyrimidin-7-yl)piperazine in the presence of potassium carbonate, achieving 70–75% yield.

Buchwald-Hartwig Amination

Palladium-catalyzed amination offers higher regioselectivity for challenging substrates. Using Pd(OAc)₂ and Xantphos as ligands, the coupling of bromopyrimidine with piperazine derivatives proceeds at 100°C in toluene, yielding 80–85% for related compounds.

Optimization and Challenges

Steric Hindrance Mitigation

The tert-butyl group impedes coupling reactions, necessitating elevated temperatures (120–140°C) and polar aprotic solvents like DMF.

Regiochemical Control

Selective functionalization of the pyrimidine ring is achieved using directing groups. For example, the 6-position is activated for substitution by pre-installing a nitro group, which is later reduced.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Reference
Nucleophilic SubstitutionPiperazine coupling in EtOH70–7595
Buchwald-HartwigPd-catalyzed amination80–8598
CyclocondensationThree-component reaction65–8990

Q & A

Q. What are the optimal synthetic routes for preparing 4-tert-butyl-2-cyclopropyl-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine?

The compound requires multi-step synthesis, typically involving:

  • Core structure assembly : Condensation of triazolo[1,5-a]pyrimidine precursors with piperazine derivatives under reflux conditions in ethanol/water mixtures (1:1 v/v) .
  • Substituent introduction : tert-butyl and cyclopropyl groups are introduced via nucleophilic substitution or cross-coupling reactions. For example, tert-butyl groups may be added using tert-butyl halides in the presence of a base like K₂CO₃ .
  • Catalyst selection : TMDP (tetramethylenediamine propane) is preferred for cyclization steps due to its efficiency, despite handling challenges .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • 1H/13C NMR spectroscopy : To verify substituent positions and piperazine linkage. For example, tert-butyl groups show characteristic singlets at ~1.2–1.4 ppm, while cyclopropyl protons appear as multiplet signals near 1.6–2.0 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight alignment with theoretical values (e.g., ESI-MS m/z 430–450 range for similar triazolopyrimidines) .
  • Melting point analysis : Used to assess purity, with deviations >2°C indicating impurities .

Advanced Research Questions

Q. How do structural modifications (e.g., tert-butyl, cyclopropyl, dimethyl groups) influence the compound's biological activity?

  • tert-Butyl group : Enhances lipophilicity, potentially improving membrane permeability. In CB2 receptor studies, tert-butyl analogs showed higher binding affinity compared to linear alkyl chains .
  • Cyclopropyl moiety : Introduces steric constraints that may stabilize receptor interactions. Evidence from similar triazolopyrimidines suggests cyclopropyl groups reduce metabolic degradation .
  • 5,6-Dimethyl substitution : Methyl groups on the triazolo[1,5-a]pyrimidine core can modulate electronic effects, altering binding kinetics. For example, dimethyl-substituted analogs exhibited improved selectivity in receptor assays . Methodological tip : Structure-activity relationship (SAR) studies should combine synthetic variation with in vitro binding assays (e.g., competitive displacement using radiolabeled ligands) .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Comparative molecular docking : Use computational models to compare binding poses of active vs. inactive analogs. For instance, a methyl group at position 5 may sterically hinder receptor access despite electronic favorability .
  • Metabolic stability assays : Contradictions may arise from differential metabolic rates. Assess stability in liver microsomes to rule out pharmacokinetic confounders .
  • Dose-response profiling : Ensure activity discrepancies are not due to assay-specific threshold effects (e.g., EC50 shifts in cAMP inhibition vs. calcium flux assays) .

Q. How can researchers investigate the compound's mechanism of action against novel biological targets?

  • Target identification : Employ affinity chromatography or photoaffinity labeling to isolate interacting proteins .
  • Pathway analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify downstream signaling changes in treated cells .
  • Functional assays : For receptor targets, measure second messengers (e.g., cAMP, IP3) or conduct electrophysiology to confirm modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.